molecular formula C27H25NO4 B13541909 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-phenylcyclobutane-1-carboxylic acid

1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-phenylcyclobutane-1-carboxylic acid

Cat. No.: B13541909
M. Wt: 427.5 g/mol
InChI Key: ZLKHXMHLOZLKNR-UHFFFAOYSA-N
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Description

1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-phenylcyclobutane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-phenylcyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the formation of the cyclobutane ring and the attachment of the phenyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-phenylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-phenylcyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-phenylcyclobutane-1-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group, allowing for selective reactions to occur at other sites within the molecule. The Fmoc group can be removed under mild conditions, typically using a base like piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methylcyclobutylacetic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

Uniqueness

1-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-phenylcyclobutane-1-carboxylic acid is unique due to its specific structure, which includes a cyclobutane ring and a phenyl group. This structure provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the Fmoc group also makes it particularly useful in peptide synthesis, offering stability and ease of removal under mild conditions .

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C27H25NO4/c29-25(30)27(14-19(15-27)18-8-2-1-3-9-18)17-28-26(31)32-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,31)(H,29,30)

InChI Key

ZLKHXMHLOZLKNR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5

Origin of Product

United States

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